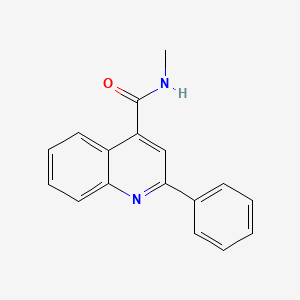

N-methyl-2-phenyl-4-quinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

N-methyl-2-phenyl-4-quinolinecarboxamide and its derivatives have been synthesized through various methods, including N-methylation of desmethyl precursors with [11C]methyl iodide or [11C]methyl triflate, demonstrating potential in radiochemistry, particularly for PET imaging applications (Matarrese et al., 2001). Another synthesis approach involves Friedlander condensation for creating N-methylquindoline esters, which are then transformed into carboxamides, showcasing versatility in their synthetic routes (Chen et al., 2002).

Molecular Structure Analysis

The crystal structure analysis of similar quinolinecarboxamide compounds, such as Linomide, reveals insights into their conformation and potential structure-activity relationships. These structures typically exhibit characteristic packing and hydrogen bonding patterns that may influence their biological activities (Dasari & Srikrishnan, 2002).

Chemical Reactions and Properties

Quinolinecarboxamides undergo various chemical reactions, including functionalization through lithiation, showcasing their reactivity and potential for further chemical modifications (Bennacef et al., 2007). Their reactivity paves the way for creating diverse derivatives with potential biological activities.

Physical Properties Analysis

The physical properties, including crystallinity and solubility, can be deduced from the crystallographic and solubility studies of similar quinoline derivatives. These properties are critical for understanding the drug-like attributes of these compounds (Polo-Cuadrado et al., 2021).

Chemical Properties Analysis

Quinolinecarboxamides exhibit a range of chemical properties, such as reactivity towards nucleophiles and electrophiles, influenced by their quinoline core and carboxamide functionality. These properties are essential for their interactions with biological targets and their overall bioactivity profile (Jansson et al., 2006).

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

The development and evaluation of novel quinoline-2-carboxamide derivatives, including radioligands synthesized with carbon-11 for positron emission tomography (PET) imaging, have shown promise in the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo. These compounds have demonstrated high specific binding to PBR in various organs, suggesting their potential as radioligands for PBR imaging with PET (Matarrese et al., 2001).

Antitumor Activity

Research into phenyl-substituted derivatives of quinoline carboxamides has revealed their potential as "minimal" DNA-intercalating agents with significant in vivo antitumor activity. This line of investigation highlights the importance of the phenyl ring's position for intercalative binding and antitumor efficacy, with certain compounds showing promising results in leukemia and solid tumor models (Atwell et al., 1989).

Novel Synthesis Approaches

Innovative methods for the synthesis of substituted anilides of quinoline carboxylic acid have been developed, utilizing microwave irradiation for efficient reaction processes. These methods enable the creation of a variety of quinoline-2-carboxanilides, showcasing the versatility of quinoline derivatives in chemical synthesis (Bobál et al., 2011).

DNA Methylation Inhibition

Quinoline derivatives have been identified as potent inhibitors of DNA methyltransferase (DNMT), offering a new avenue for research into epigenetic modifications and their implications for diseases like cancer. The synthesis of quinoline-based SGI-1027 analogues has demonstrated significant inhibitory effects on human DNMT3A, providing insights into the structural requirements for DNMT inhibition (Rilova et al., 2014).

Eigenschaften

IUPAC Name |

N-methyl-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-18-17(20)14-11-16(12-7-3-2-4-8-12)19-15-10-6-5-9-13(14)15/h2-11H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQVDWJIGGZGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-phenylquinoline-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)

![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)

![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)

![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)